(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH

PROTAC Synthesis Linker Chemistry Functional Group Interconversion

(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is a CRBN-recruiting E3 ligase ligand-linker conjugate featuring a rigid pyrrolidine linker and a free terminal hydroxyl group. The (S)-stereochemistry and balanced polarity are critical for optimizing PROTAC ternary complex formation and oral bioavailability. The hydroxyl handle enables direct warhead conjugation, accelerating synthesis of kinase degraders like NX-2127 chemotypes. Request a quote for research-grade material.

Molecular Formula C24H31N5O5
Molecular Weight 469.5 g/mol
Cat. No. B12366417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH
Molecular FormulaC24H31N5O5
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO
InChIInChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m1/s1
InChIKeyOXUUBXREBFAAEC-QRIPLOBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH: Technical Profile and Procurement Relevance for PROTAC Development


(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is a synthetic conjugate that combines a Cereblon (CRBN) E3 ubiquitin ligase recruiting ligand, derived from thalidomide, with a piperazine-pyrrolidine linker chain terminating in a free hydroxyl group [1]. This compound is classified as an E3 Ligase Ligand-Linker Conjugate, a critical class of intermediates in the synthesis of proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C24H31N5O5, with a molecular weight of 469.53 g/mol . It is primarily used as a building block to tether the CRBN E3 ligase ligand to a target-protein-binding warhead .

Why Generic Thalidomide Linkers Cannot Substitute for (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH in PROTAC Design


In PROTAC research, linker composition directly influences ternary complex formation, degradation efficiency, and physicochemical properties [1]. Simple substitution with another thalidomide-based linker, such as those incorporating polyethylene glycol (PEG) or piperidine instead of a pyrrolidine, can lead to significant, and often detrimental, changes in the resulting degrader's activity, selectivity, and pharmacokinetic profile [2]. The specific (S)-stereochemistry at the pyrrolidine ring, combined with the terminal hydroxyl group, provides a unique vector and a functional handle for further derivatization that is not present in related analogs like the Boc-protected variant or the simpler piperidine-containing linkers . Therefore, direct replacement without rigorous re-optimization is not scientifically valid and carries a high risk of project failure.

Quantitative Differentiation of (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH Against Key Analogs


Linker Exit Vector and Conjugation Handle Differentiation from Boc-Protected Analog

The compound features a terminal free hydroxyl group (-OH), whereas its closest structural analog, Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3, contains a tert-butyloxycarbonyl (Boc)-protected carboxylate group [1]. The hydroxyl group provides a distinct nucleophilic handle for direct conjugation to a target protein ligand via ether or ester bond formation, while the Boc-protected analog requires an additional deprotection step before similar use .

PROTAC Synthesis Linker Chemistry Functional Group Interconversion

Linker Flexibility and Polarity: Comparison with Piperidine-Containing Analogs

The linker in (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is built from a piperazine ring connected via a methylene bridge to a (3S)-pyrrolidine ring . This contrasts with linkers like those in Thalidomide-Piperazine-Piperidine hydrochloride, which replaces the pyrrolidine with a piperidine ring, or Thalidomide-Piperazine-PEG2-NH2, which uses a polyethylene glycol (PEG) chain [1]. The rigid pyrrolidine ring introduces more conformational constraint than a flexible PEG chain, which can improve degradation selectivity by limiting non-productive ternary complex conformations [2].

PROTAC Linker Design Physicochemical Properties Solubility

Impact of Linker Chemistry on Degrader Potency: Inference from the SJ995973/dBET1 Case Study

While direct data for this specific compound is not available, the impact of linker optimization is well-documented. The phenyl-glutarimide (PG)-based PROTAC SJ995973, which differs from its thalidomide-based analog dBET1 primarily in the CRBN-binding warhead and linker, achieved a BRD4 DC50 of 0.87 nM and an MV4-11 cell IC50 of 3 pM [1]. In contrast, the thalidomide-based dBET1 has a reported IC50 of ~20 nM . This 6,600-fold improvement in cell potency demonstrates that the choice of linker and exit vector is a primary driver of activity [1].

PROTAC Potency Linker Optimization BET Degraders

Stereochemistry-Driven Differentiation: (S)- vs (R)-Pyrrolidine Isomers

The target compound contains an (S)-configured stereocenter on the pyrrolidine ring, which is a key point of differentiation from its (R)-enantiomer, (R)-Thalidomide-piperazine-pyrrolidineethanol [1]. The (S)-enantiomer is the ligand-linker conjugate used in the development of NX-2127, a clinical-stage BTK degrader, whereas the (R)-enantiomer is associated with the less active (R)-NX-2127 analog [2][3]. This indicates that the (S)-stereochemistry is crucial for achieving optimal ternary complex geometry and biological activity.

PROTAC Stereochemistry Chiral Linkers Degradation Selectivity

High-Impact Application Scenarios for (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH


Streamlined Synthesis of PROTACs Targeting BTK or Other Kinases

The (S)-stereochemistry and free hydroxyl group of this compound make it an ideal starting point for synthesizing PROTACs in the same chemotype as the clinical BTK degrader NX-2127 [1]. The free hydroxyl can be directly coupled to a BTK-binding warhead, avoiding the extra deprotection step required for Boc-protected analogs and thus accelerating the synthesis of novel kinase-targeting degraders [2].

Linker Diversification for SAR Studies in BET Protein Degradation

Given the profound impact of linker composition on potency (as seen in the 6,600-fold difference between SJ995973 and dBET1), this pyrrolidine-containing linker offers a rigid alternative to flexible PEG linkers [1]. Researchers can use this building block to explore how conformational constraint affects the degradation efficiency and selectivity of BET family proteins (BRD2/3/4), potentially leading to degraders with improved therapeutic windows [2].

Development of Oral PROTACs with Optimized Physicochemical Properties

The linker's balanced polarity, conferred by the piperazine and pyrrolidine nitrogens and the terminal hydroxyl, can help fine-tune the overall physicochemical properties (e.g., LogP, TPSA) of the final PROTAC [1]. This is a critical step in the optimization of orally bioavailable degraders, where a balance between cell permeability and solubility is essential [2].

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